n-(2-Hydroxynaphthalen-1-yl)benzamide
Description
Properties
CAS No. |
72771-51-8 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(2-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17(20)13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI Key |
YENFCPBMURAKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxynaphthalen-1-yl)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzamide. This reaction can be catalyzed by various acids or bases under different conditions. For instance, the use of acidic ionic liquids or cetrimonium bromide in aqueous medium has been reported to yield high efficiency and operational simplicity .
Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions (MCRs) due to their high atom economy and procedural convenience. These methods utilize catalysts such as zirconyl triflate or sulfanilic acid under solvent-free conditions to achieve high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: n-(2-Hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, benzamides, and their derivatives .
Scientific Research Applications
n-(2-Hydroxynaphthalen-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(2-Hydroxynaphthalen-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs and their distinguishing features:
N-((2-Hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)benzamide (4d/5g) Substituents: 4-Nitrobenzyl group enhances electron-withdrawing effects. Spectral Data: IR peaks at 1643 cm⁻¹ (amide C=O), 1440–1345 cm⁻¹ (NO₂); ¹H NMR signals at δ 7.12 (d, J = 8.4 Hz) for the naphthyl CH group .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents: Bulky tert-hydroxyethyl and 3-methylbenzamide groups.
- Application: Acts as an N,O-bidentate ligand for metal catalysis. Confirmed via X-ray crystallography (CCDC 1965367) .
N-((2-Hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamides Substituents: Morpholino group at the benzamide para-position. Bioactivity: Compounds 3b, 3g, and 3k show potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus); 3f and 3h inhibit M. tuberculosis (IC₅₀: 1.5–3.0 µM) .
Substituent Effects on Physicochemical Properties
Melting points (mp) and IR data for select derivatives:
Electron-withdrawing groups (e.g., NO₂, Cl) increase mp due to enhanced crystallinity, while methoxy groups lower mp via steric effects .
Q & A
Q. What are the common synthetic routes for N-(2-Hydroxynaphthalen-1-yl)benzamide and its derivatives?
- Methodological Answer : A solvent-free multicomponent reaction involving β-naphthol, aldehydes (e.g., m-tolualdehyde), and acetamide catalyzed by phenylboronic acid (393 K, 7 h) is a robust method . Alternative approaches include:
- Catalyzed Ritter Reaction : Using ZnCl₂/SiO₂ or [MeC(OH)₂]⁺ClO₄⁻ as catalysts for condensation of β-naphthol, benzonitrile, and aldehydes (yields: 84–91%) .
- Mg(ClO₄)₂-Catalyzed Synthesis : Efficient for derivatives with nitro or methoxy substituents, characterized by FT-IR and NMR .
Key Table :
| Catalyst | Reaction Conditions | Yield (%) | Derivative Example |
|---|---|---|---|
| Phenylboronic acid | 393 K, solvent-free, 7 h | ~80 | N-[(m-tolyl)(2-hydroxynaphthyl)] |
| ZnCl₂/SiO₂ | Reflux, 4–6 h | 84–91 | N-[(aryl)(2-hydroxynaphthyl)] |
| Mg(ClO₄)₂ | Room temp, 1–2 h | 75–85 | Nitro/methoxy-substituted analogs |
Q. How is the crystal structure of this compound analyzed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds. Dihedral angles between naphthalene and benzene rings range from 78.32° to 84.70°, influencing packing efficiency . Comparisons with Cambridge Structural Database (CSD) entries (e.g., methyl carbamate analogs) show consistency in hydrogen-bonding motifs .
Advanced Research Questions
Q. How do substituents on the benzamide/naphthol moieties affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies demonstrate:
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance stability and intermolecular interactions (e.g., N-[(3-nitrophenyl)(2-hydroxynaphthyl)] derivatives show tighter crystal packing via H-bonding) .
- Hydrophobic Substituents (e.g., CH₃) : Improve membrane permeability, critical for enzyme inhibition (e.g., HDAC inhibition by benzamide analogs like MS-275) .
Key Table :
Q. What computational methods validate the conformational stability of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯O = 25.7% contribution in title compound) .
- DFT Calculations : Optimize geometry and predict vibrational spectra (IR) aligned with experimental data (e.g., C=O stretch at ~1630 cm⁻¹) .
Data Contradictions and Resolution
Q. Why do dihedral angles vary between derivatives in crystallographic studies?
- Methodological Answer : Discrepancies arise from steric effects of substituents:
- Bulky Groups (e.g., 4-NO₂) : Increase dihedral angles (84.70° vs. 78.32° in unsubstituted analogs) due to hindered rotation .
- Resolution : Compare multiple CSD entries (e.g., Bazgire et al. vs. Khanapure et al.) to identify steric/electronic trends .
Q. How to resolve conflicting catalytic efficiencies in synthetic methods?
- Methodological Answer :
- ZnCl₂/SiO₂ vs. Mg(ClO₄)₂ : ZnCl₂ favors electron-deficient aldehydes (e.g., nitro), while Mg(ClO₄)₂ is superior for electron-rich substrates (e.g., methoxy) .
- Validation : Cross-check yields and purity via HPLC or GC-MS for contested reactions .
Methodological Best Practices
Q. What spectroscopic techniques are essential for characterizing derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
